Methyl (1,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)carbamate
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Overview
Description
Methyl (1,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)carbamate is a chemical compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)carbamate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl (1,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl (1,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl: This compound shares a similar pyrazole core structure but differs in its substituents.
Indole Derivatives: Although structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research applications.
Uniqueness
Methyl (1,2-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)carbamate is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H11N3O3 |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
methyl N-(1,2-dimethyl-5-oxopyrazol-3-yl)carbamate |
InChI |
InChI=1S/C7H11N3O3/c1-9-5(8-7(12)13-3)4-6(11)10(9)2/h4H,1-3H3,(H,8,12) |
InChI Key |
JPZAAQDQTSBFIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N1C)NC(=O)OC |
Origin of Product |
United States |
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